molecular formula C17H16N2O3 B14811958 1-Benzyl-1H-indazol-3-yl ethyl carbonate

1-Benzyl-1H-indazol-3-yl ethyl carbonate

Cat. No.: B14811958
M. Wt: 296.32 g/mol
InChI Key: ZVCCLRIOIICUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . The reaction conditions often include the use of catalysts such as copper or silver salts, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a role in cell signaling pathways . The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

    1H-Indazole: A simpler indazole derivative with similar biological activities.

    2H-Indazole: Another indazole isomer with distinct chemical properties.

    Indole: A related heterocyclic compound with a benzene ring fused to a pyrrole ring.

Uniqueness: 1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER is unique due to the presence of the benzyl group and the ester functionality. These structural features enhance its reactivity and potential biological activities compared to simpler indazole derivatives .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(1-benzylindazol-3-yl) ethyl carbonate

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)22-16-14-10-6-7-11-15(14)19(18-16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

ZVCCLRIOIICUKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.